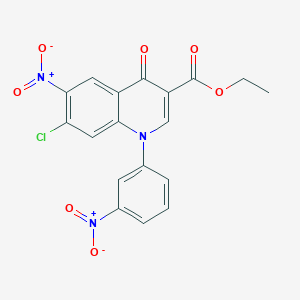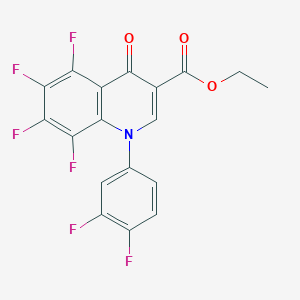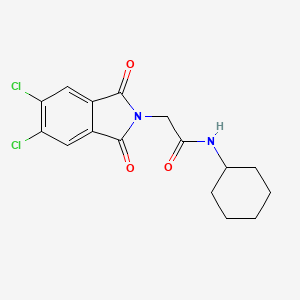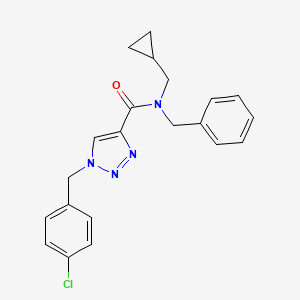![molecular formula C14H8N2S B5161161 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile, also known as CTB or DNTB, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it a popular choice for labeling biomolecules and studying biological processes.
作用机制
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile is a fluorescent dye that binds to biomolecules through non-covalent interactions such as hydrophobic interactions and hydrogen bonding. Once bound, this compound emits fluorescence upon excitation with light of a specific wavelength. The emission wavelength of this compound is dependent on the polarity of the microenvironment it is in, making it a useful tool for studying changes in the microenvironment of biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of biomolecules it binds to. It does not affect the activity or function of enzymes or receptors and does not alter the structure or stability of proteins or nucleic acids. However, this compound can perturb the lipid bilayer of cell membranes, leading to changes in membrane properties such as fluidity and permeability.
实验室实验的优点和局限性
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and label biomolecules without affecting their function. It has a high quantum yield, making it a sensitive probe for detecting low concentrations of biomolecules. This compound is also relatively inexpensive and easy to synthesize.
However, there are also limitations to the use of this compound in lab experiments. Its fluorescence properties can be affected by changes in pH and temperature, making it difficult to use in certain experimental conditions. This compound also has a tendency to aggregate in solution, leading to quenching of its fluorescence signal. Additionally, this compound is not suitable for use in live-cell imaging experiments due to its potential toxicity.
未来方向
There are several future directions for the use of 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile in scientific research. One area of interest is in the development of new this compound derivatives with improved fluorescence properties and reduced toxicity. Another area of interest is in the use of this compound in combination with other fluorescent probes to study complex biological processes. Additionally, this compound could be used in the development of new diagnostic tools for detecting biomolecules in clinical samples.
合成方法
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile can be synthesized through a simple one-step reaction between 2-thienylacetonitrile and 3-bromo-4-cyanobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is purified through column chromatography to obtain pure this compound. The yield of the reaction is typically around 50%.
科学研究应用
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe for labeling biomolecules such as proteins, nucleic acids, and lipids. It has been used to study biological processes such as protein-protein interactions, receptor-ligand binding, and membrane trafficking. This compound has also been used to study the localization and dynamics of molecules within cells and tissues.
属性
IUPAC Name |
3-[(Z)-1-cyano-2-thiophen-2-ylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYUZISNOIJKP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC2=CC=CS2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C2=CC=CS2)/C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
![1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5161093.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)



![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)
